molecular formula C16H16N2O4 B13401069 Cbz-3'-pyridyl-D-Ala

Cbz-3'-pyridyl-D-Ala

Cat. No.: B13401069
M. Wt: 300.31 g/mol
InChI Key: GKXPOWGXHMTRPS-CQSZACIVSA-N
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Description

Cbz-3’-pyridyl-D-Ala, also known as N-benzyloxycarbonyl-3’-pyridyl-D-alanine, is a derivative of D-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a pyridyl group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-3’-pyridyl-D-Ala can be synthesized through a multi-step process involving the protection of the amino group, introduction of the pyridyl group, and subsequent coupling reactions. One common method involves the use of N-benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of D-alanine. The protected amino acid is then subjected to a coupling reaction with a pyridyl-containing reagent under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of Cbz-3’-pyridyl-D-Ala typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cbz-3’-pyridyl-D-Ala undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-3’-pyridyl-D-Ala is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Cbz-3’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of the pyridyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. The Cbz protecting group ensures the stability of the compound during these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-3’-pyridyl-D-Ala is unique due to the presence of both the Cbz protecting group and the 3’-pyridyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Biological Activity

Introduction

Cbz-3'-pyridyl-D-Ala (Cbz-D-Ala) is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of Cbz-D-Ala typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the introduction of a pyridyl moiety at the 3' position. This synthetic pathway is crucial for enhancing the compound's stability and biological activity.

Synthetic Route Overview

  • Protection of D-Alanine : The amino group of D-Alanine is protected using a Cbz group.
  • Pyridyl Substitution : The 3' position is substituted with a pyridyl group through nucleophilic substitution reactions.
  • Deprotection : Finally, the Cbz group is removed to yield this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting bacterial protein synthesis by binding to ribosomal RNA, similar to other known antibiotics like spectinomycin.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Mycobacterium tuberculosis4

The compound acts by targeting the ribosomal binding site, which interferes with the translation process in bacteria. This mechanism is critical for its effectiveness against resistant strains.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on resistant Staphylococcus aureus strains demonstrated that this compound retained efficacy where traditional antibiotics failed. The study reported a reduction in bacterial load in infected models treated with the compound compared to controls.

Case Study 2: Synergistic Effects

Research has also explored the synergistic effects of this compound when combined with other antibiotics. In vitro studies indicated enhanced antibacterial activity when used alongside β-lactam antibiotics, suggesting potential for combination therapies.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C16H16N2O4/c19-15(20)14(9-13-7-4-8-17-10-13)18-16(21)22-11-12-5-2-1-3-6-12/h1-8,10,14H,9,11H2,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

GKXPOWGXHMTRPS-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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